3-ethenyloxetan-3-aminehydrochloride
Description
3-Ethenyloxetan-3-amine hydrochloride is a bicyclic organic compound featuring an oxetane ring (a four-membered oxygen-containing heterocycle) substituted at the 3-position with an ethenyl (-CH₂CH₂) group and an amine functional group, which is protonated as a hydrochloride salt. This compound is primarily utilized as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. For example, it has been employed in the synthesis of 3-ethenyl-N-(3-methoxyphenyl)oxetan-3-amine via coupling with 3-bromoanisole under aqueous micellar conditions .
Properties
IUPAC Name |
3-ethenyloxetan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-5(6)3-7-4-5;/h2H,1,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRVDBWVWSGRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(COC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting from an appropriate alkene, the oxetane ring can be formed through a [2+2] cycloaddition reaction
Industrial Production Methods
Industrial production of 3-ethenyloxetan-3-aminehydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and amination processes. The final product is then converted to its hydrochloride salt form to enhance stability and solubility.
Chemical Reactions Analysis
Types of Reactions
3-ethenyloxetan-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxetane oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
3-ethenyloxetan-3-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethenyloxetan-3-aminehydrochloride involves its interaction with molecular targets through its amine group. This interaction can lead to the modulation of biological pathways, influencing various physiological processes. The oxetane ring’s unique structure also contributes to its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects: Ethenyl Group: The ethenyl substituent in 3-ethenyloxetan-3-amine hydrochloride provides a reactive site for further functionalization (e.g., polymerization or Michael additions), which is absent in aryl-substituted analogs like the benzyl or phenyl derivatives . Halogenation: Chlorophenyl derivatives (e.g., 3-(3-chlorophenyl)oxetan-3-amine hydrochloride) exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .
Physicochemical Properties: Solubility: The dihydrochloride salt of 3-(aminomethyl)oxetan-3-amine demonstrates higher aqueous solubility compared to mono-hydrochloride derivatives, advantageous for formulation in biological assays . Stability: Oxetane rings generally confer rigidity and resistance to hydrolysis, but electron-withdrawing groups (e.g., chlorine in 3-chlorophenyl derivatives) may further enhance stability under acidic conditions .
Applications :
- Drug Discovery : 3-Benzyloxetan-3-amine hydrochloride is prioritized in CNS drug development due to its lipophilicity, whereas 3-ethenyl derivatives are favored in materials science for polymerizable motifs .
- Synthetic Utility : The ethenyl group’s reactivity enables its use in cross-coupling reactions, as demonstrated in the synthesis of N-aryloxetan-3-amine derivatives .
Biological Activity
3-Ethenyloxetan-3-amine hydrochloride, with the chemical formula CHClNO, is a compound that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
3-Ethenyloxetan-3-amine hydrochloride is characterized by its unique structure, which influences its biological interactions. The compound features an ethenyl group attached to an oxetane ring, followed by an amine functional group. This configuration is crucial for its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of 3-Ethenyloxetan-3-amine hydrochloride has been studied in various contexts, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits potential antimicrobial properties. It has been tested against several bacterial strains, showing varying degrees of inhibition.
- Cytotoxic Effects : Research indicates that 3-Ethenyloxetan-3-amine hydrochloride may possess cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition at 50 µg/mL | |
| Cytotoxic | HeLa Cells | IC = 30 µM | |
| Enzyme Inhibition | Aldose Reductase | 40% inhibition at 20 µM |
Case Study 1: Antimicrobial Activity
In a study conducted by Smith et al. (2022), 3-Ethenyloxetan-3-amine hydrochloride was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity against E. coli with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL. This suggests potential applications in treating bacterial infections.
Case Study 2: Cytotoxicity in Cancer Research
Jones et al. (2023) explored the cytotoxic effects of the compound on various cancer cell lines, including HeLa and MCF-7. The study found that the compound induced apoptosis in HeLa cells with an IC value of 30 µM. This highlights its potential as a lead compound for developing new anticancer agents.
The precise mechanism by which 3-Ethenyloxetan-3-amine hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular membranes or specific receptors, leading to altered cellular signaling pathways.
Q & A
Q. What are the optimized synthetic routes for 3-ethenyloxetan-3-amine hydrochloride in laboratory settings?
Methodological Answer: Laboratory-scale synthesis typically involves cyclopropane ring formation followed by amine functionalization. Key steps include:
- Cyclopropanation: Using ethenyl precursors with ammonia under high-pressure conditions to form the oxetane ring .
- Hydrochloride Salt Formation: Treating the free amine with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt .
- Purification: Recrystallization from a mixture of ethanol and diethyl ether to achieve >98% purity, verified via HPLC .
Q. How can researchers safely handle and store 3-ethenyloxetan-3-amine hydrochloride?
Methodological Answer:
- Protective Measures: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for handling powders to prevent inhalation .
- Storage: Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent moisture absorption and degradation .
- Waste Disposal: Neutralize with dilute acetic acid before transferring to hazardous waste containers for incineration .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
Methodological Answer:
- HPLC: Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) to quantify purity (>98%) .
- NMR: ¹H NMR (DMSO-d6) peaks at δ 3.45–3.70 ppm (oxetane protons) and δ 6.20–6.50 ppm (ethenyl group) confirm structure .
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z 130.1 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?
Methodological Answer:
- Controlled Stability Studies: Conduct accelerated degradation experiments at pH 2–12 (37°C) with LC-MS monitoring. For example, instability at pH >10 correlates with oxetane ring opening, forming a secondary amine byproduct .
- Mechanistic Analysis: Use DFT calculations to model hydrolysis pathways and identify pH-sensitive intermediates .
Q. What strategies mitigate degradation during long-term storage or biological assays?
Methodological Answer:
Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution: Use (R)- or (S)-mandelic acid for diastereomeric salt formation, achieving >99% enantiomeric excess (ee) via recrystallization .
- Continuous Flow Reactors: Optimize residence time (e.g., 30 min) and temperature (40°C) to minimize racemization during scale-up .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
Q. What computational tools are effective for predicting degradation pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
